molecular formula C11H13NO B13961748 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- CAS No. 52535-35-0

3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)-

Cat. No.: B13961748
CAS No.: 52535-35-0
M. Wt: 175.23 g/mol
InChI Key: KJJAFWJUOBJLAZ-UHFFFAOYSA-N
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Description

3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is a chemical compound with a unique structure that includes both an alkyne and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- can be achieved through several methods. One common approach involves the condensation of acetylene with acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This method is widely used due to its efficiency and the availability of starting materials.

Industrial Production Methods

On an industrial scale, 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is produced as a precursor to terpenes and terpenoids . The large-scale production involves optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halides or other substituted derivatives.

Scientific Research Applications

3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyn-2-ol, 2-methyl-4-(6-methyl-3-pyridyl)- is unique due to the presence of both an alkyne and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

52535-35-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-4-(6-methylpyridin-3-yl)but-3-yn-2-ol

InChI

InChI=1S/C11H13NO/c1-9-4-5-10(8-12-9)6-7-11(2,3)13/h4-5,8,13H,1-3H3

InChI Key

KJJAFWJUOBJLAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C#CC(C)(C)O

Origin of Product

United States

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